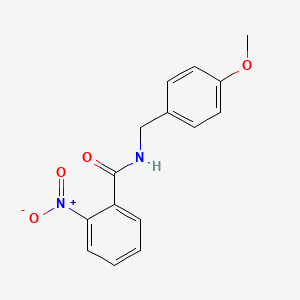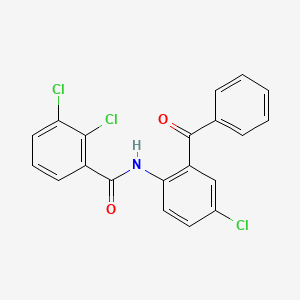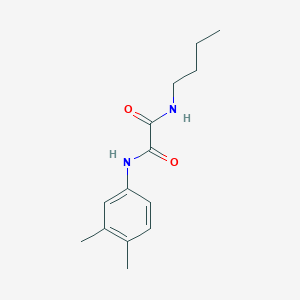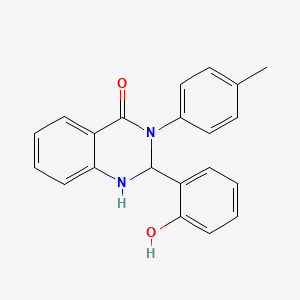
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride, also known as Pyrazol-5-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are widely used in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its broad spectrum of activity against various cancer cell lines and other pathogens. It is also relatively easy to synthesize and modify, making it a versatile compound for medicinal chemistry. However, one of the main limitations of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine, including:
1. Further optimization of its chemical structure to improve its solubility and bioavailability in vivo.
2. Investigation of its potential applications in other fields, such as materials science and catalysis.
3. Development of more efficient and scalable synthesis methods for 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine and its derivatives.
4. Investigation of its potential synergistic effects with other anticancer drugs and antibiotics.
5. Investigation of its mechanism of action and its interactions with various cellular targets.
In conclusion, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved efficacy and bioavailability.
Synthesis Methods
The synthesis of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine involves the reaction between 4-nitrobenzaldehyde and phenylhydrazine, followed by reduction with sodium dithionite. The resulting product is then treated with 4-aminophenylamine to obtain the final product, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine dihydrochloride.
Scientific Research Applications
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
properties
IUPAC Name |
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13;;/h1-10H,16-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESDFFFZSGIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5285901 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)



![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
